

tert-Butyl diazoacetate chemical properties and structure

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Compound of Interest

Compound Name: *tert-Butyl diazoacetate*

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tert-Butyl Diazoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **tert-butyl diazoacetate**. This versatile reagent is a valuable tool in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development.

Core Chemical Properties and Structure

tert-Butyl diazoacetate is a pale yellow liquid known for its utility as a carbene precursor.^[1] Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of **tert-Butyl Diazoacetate**

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ N ₂ O ₂	[2]
Molecular Weight	142.16 g/mol	[3]
Boiling Point	51-53 °C at 12 mmHg	[4]
Density	1.026 g/mL at 25 °C	[4]
Refractive Index (n _{20/D})	1.453	[4]
Flash Point	43 °C (109.4 °F) - closed cup	
Solubility	Soluble in organic solvents.	[1]
Storage Temperature	2-8°C	

Table 2: Structural Identifiers for **tert-Butyl Diazoacetate**

Identifier	Value	Reference
Canonical SMILES	<chem>CC(C)(C)OC(=O)C=[N+]=[N-]</chem>	[3]
InChI	1S/C6H10N2O2/c1-6(2,3)10-5(9)4-8-7/h4H,1-3H3	[3]
InChIKey	JBVSBLLLOZVDAAZ-UHFFFAOYSA-N	[3]
CAS Number	35059-50-8	[2]

Synthesis of tert-Butyl Diazoacetate

The most common and well-established method for the preparation of **tert-butyl diazoacetate** is through a "diazo transfer reaction" from tert-butyl acetoacetate, followed by deacylation.[5]

Experimental Protocol: Diazo Transfer and Deacylation

This protocol is adapted from established literature procedures.[5][6] Caution: Diazoacetic esters are toxic and potentially explosive. This preparation should be carried out in a well-

ventilated fume hood, and the distillation of **tert-butyl diazoacetate** should be conducted behind a safety shield.^{[6][7]}

Part A: Synthesis of p-Toluenesulfonyl Azide

- Dissolve 71.5 g (1.10 moles) of sodium azide in 200 ml of water in a 2-L Erlenmeyer flask.
- Dilute the solution with 400 ml of 90% aqueous ethanol.
- With stirring, add a warm (45°C) solution of 190.5 g (1.00 mole) of p-toluenesulfonyl chloride in 1 L of 90% aqueous ethanol.
- Continue stirring for a specified time to allow the reaction to complete.

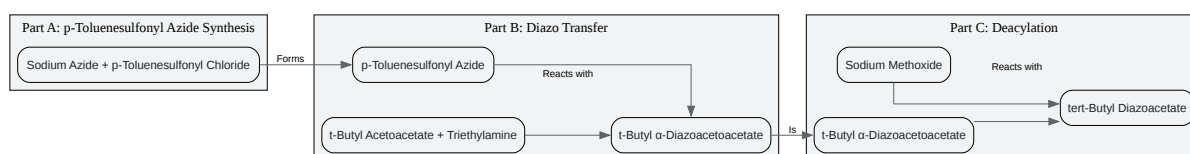
Part B: Synthesis of t-Butyl α -Diazoacetoacetate

- In a 2-L wide-mouthed Erlenmeyer flask, combine 118.5 g (0.75 mole) of t-butyl acetoacetate, 1 L of anhydrous acetonitrile, and 75.8 g (0.75 mole) of distilled triethylamine.
- Adjust the temperature of the mixture to 20°C.
- Add 148 g (0.75 mole) of p-toluenesulfonyl azide dropwise with vigorous stirring over 10–15 minutes. The reaction is exothermic, and the temperature will rise to 38–40°C.
- Stir the mixture at room temperature for 2.5 hours.
- Evaporate the solvent at 35°C under reduced pressure (12 mm).

Part C: Deacylation to form **tert-Butyl Diazoacetate**

- Prepare a solution of sodium methoxide from 11.5 g (0.50 g atom) of sodium and 150 ml of methanol.
- In a 1-L three-necked flask fitted with a stirrer, a dropping funnel, and a thermometer, place a solution of 92.6 g (0.50 mole) of the crude t-butyl α -diazoacetoacetate in 150 ml of methanol.
- Cool the solution to 2–3°C in an ice bath.

- Add the sodium methoxide solution dropwise with stirring, maintaining the reaction temperature between 0–5°C (this addition takes about 30 minutes).
- After the addition is complete, continue stirring in the ice bath for an additional 30 minutes.
- The resulting **tert-butyl diazoacetate** can then be isolated and purified by distillation under reduced pressure.



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Caption: Workflow for the synthesis of **tert-butyl diazoacetate**.

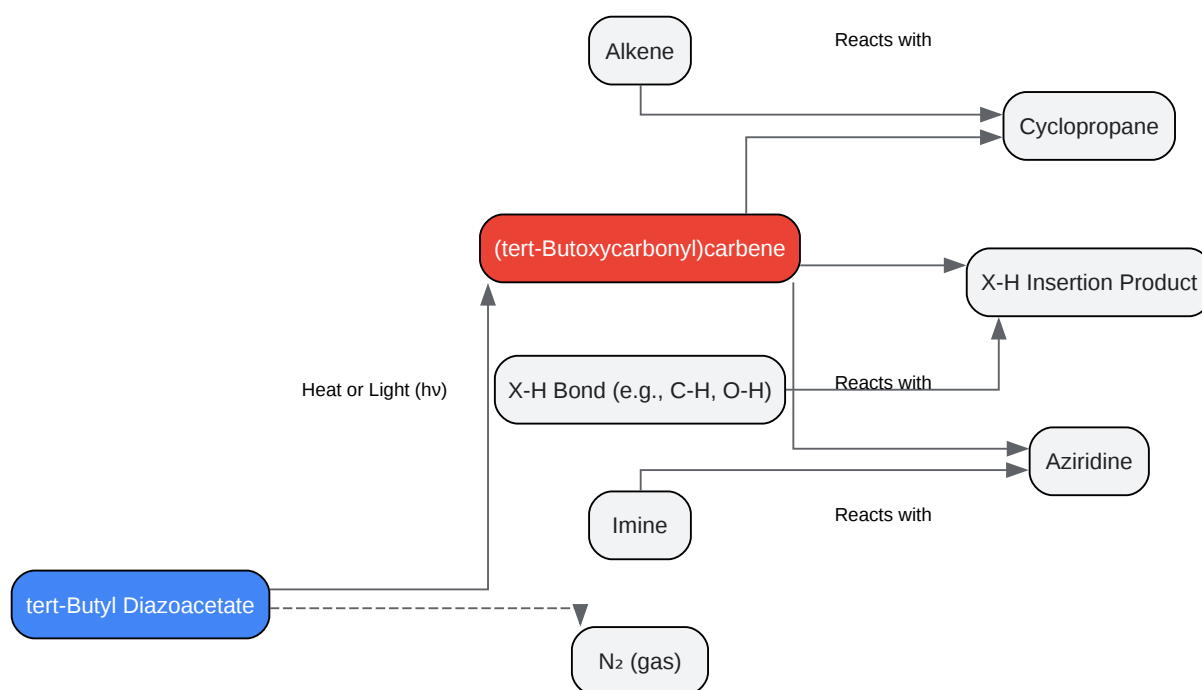
Chemical Reactivity and Applications

The primary utility of **tert-butyl diazoacetate** stems from its ability to generate a (tert-butoxycarbonyl)carbene intermediate upon thermal or photochemical decomposition, with the concomitant release of stable dinitrogen gas.^[5] This reactive carbene can then participate in a variety of useful organic transformations.

Key reactions involving **tert-butyl diazoacetate** include:

- **Cyclopropanation:** It is widely used for the cyclopropanation of alkenes, often catalyzed by transition metal complexes of rhodium, copper, or cobalt.^{[5][8]} The use of chiral catalysts can achieve high levels of diastereoselectivity and enantioselectivity.^{[4][5]}
- **X-H Insertion:** The generated carbene can insert into various X-H bonds (e.g., C-H, O-H, N-H), providing a direct method for C-C, C-O, and C-N bond formation.

- Aziridine Formation: In reactions with imines, **tert-butyl diazoacetate** can be used to synthesize aziridines.[8]
- 1,3-Dipolar Cycloadditions: It can also act as a 1,3-dipole in cycloaddition reactions.[8]



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Caption: Reactivity of **tert-butyl diazoacetate** as a carbene precursor.

Spectroscopic Data

While detailed spectra require specialized access, typical spectroscopic features are noted in the literature.

Table 3: Spectroscopic Data for **tert-Butyl Diazoacetate**

Spectrum	Key Features	Reference
^1H NMR (CDCl_3)	Signals corresponding to the tert-butyl protons and the diazo proton would be expected. A peak at δ 1.72 (s, 9H) is reported for the tert-butyl group in a similar indazole structure.	[9]
^{13}C NMR (CDCl_3)	Resonances for the carbonyl carbon, the diazo carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons are characteristic. For a related indazole, peaks are observed at δ 28.42 (CH_3), 81.98 ($\text{C}(\text{CH}_3)_3$), and 162.54 ($\text{C}=\text{O}$).	[9]
IR (neat)	A strong absorption band characteristic of the diazo group ($\text{C}=\text{N}_2$) is typically observed around 2137 cm^{-1} . The carbonyl ($\text{C}=\text{O}$) stretch of the ester is expected around $1710\text{-}1751\text{ cm}^{-1}$.	[9][10]

Safety Information

tert-Butyl diazoacetate is a hazardous chemical and should be handled with appropriate safety precautions.

- Hazards: Flammable liquid, harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, suspected of causing cancer, and suspected of damaging fertility or the unborn child.

- Personal Protective Equipment (PPE): Eyeshields, faceshield, gloves, and a suitable respirator are recommended.
- Storage: Store in a well-ventilated place at 2-8°C. Keep cool.

This guide provides a foundational understanding of **tert-butyl diazoacetate** for its effective and safe use in a research and development setting. For more detailed information, consulting the primary literature is recommended.

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